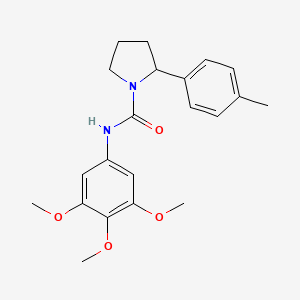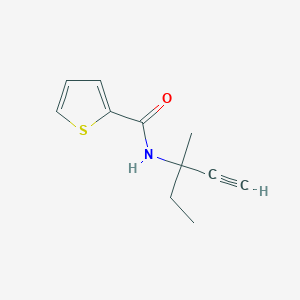![molecular formula C32H25NO7 B6072992 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B6072992.png)
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate, also known as Boc-Phe(4-OxO)-O-Ph, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent due to its ability to interact with biological systems in a specific and controlled manner.
Mécanisme D'action
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves its ability to interact with specific enzymes and proteins in biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting these enzymes, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph can modulate biological processes and potentially treat diseases.
Biochemical and Physiological Effects:
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis, or programmed cell death. 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has also been shown to reduce inflammation in animal models of inflammation by inhibiting the production of prostaglandins. Additionally, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of modulating specific biological processes without affecting other processes. Additionally, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to obtain the desired product. Additionally, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been shown to have low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph. One potential direction is the development of analogs of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph with improved solubility and potency. Another direction is the study of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph in combination with other compounds to determine if it can enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph and its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph involves a multistep process that begins with the reaction between 4-hydroxycoumarin and phenoxyacetic acid in the presence of a catalyst. The resulting product is then reacted with N-Boc-phenylalanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph. The final step involves the removal of the Boc protecting group using trifluoroacetic acid (TFA) to obtain the desired product.
Applications De Recherche Scientifique
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and proteins involved in these diseases. Additionally, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate(4-OxO)-O-Ph has been studied for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO7/c34-30-26-17-16-25(19-28(26)37-21-29(30)39-24-14-8-3-9-15-24)40-31(35)27(18-22-10-4-1-5-11-22)33-32(36)38-20-23-12-6-2-7-13-23/h1-17,19,21,27H,18,20H2,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPBEZTVSZVFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072943.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6072948.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methylpropanamide](/img/structure/B6072960.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6072972.png)
![methyl 4-[(1-oxo-4-phenyl-2(1H)-phthalazinyl)methyl]benzoate](/img/structure/B6072975.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B6072982.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6072999.png)

![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)